molecular formula C10H20N2O2 B1443549 tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate CAS No. 1147109-42-9

tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate

Cat. No. B1443549
M. Wt: 200.28 g/mol
InChI Key: QDMJKYSNGKLNDA-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate” is an organic compound with the molecular formula C10H20N2O2 . It is used in various scientific research applications and plays a crucial role as an intermediate in the synthesis of biologically active compounds .


Synthesis Analysis

This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular weight of this compound is 200.28 . The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) .


Chemical Reactions Analysis

The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Pesticides

  • Insecticide Analogues Synthesis : tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate served as a precursor for creating spirocyclopropanated analogues of Thiacloprid and Imidacloprid, two widely used insecticides. This synthesis involved a key cocyclization step and resulted in various regioisomers, emphasizing the compound's role in developing potentially more effective or environmentally benign agrochemicals (Brackmann et al., 2005).

Intermediate in Medicinal Chemistry

  • Biologically Active Compounds Synthesis : It was employed in the synthesis of tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in creating drugs like omisertinib (AZD9291), demonstrating its significance in developing therapeutic agents (Zhao et al., 2017).

Organic Synthesis Methodologies

  • Cyclization and Carbonylation Techniques : Research has focused on developing novel synthetic methodologies using tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate, including studies on cyclization reactions to create complex organic frameworks and carbonylation reactions for incorporating CO2 into valuable products. Such studies are pivotal for advancing synthetic organic chemistry and for the eco-friendly synthesis of cyclic carbamates (Takeda et al., 2012).

Structural Studies and Molecular Engineering

  • Molecular Structure Determination : The crystal structure of derivatives of tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate has been analyzed to understand its molecular conformation and to explore its potential in designing molecules with desired chemical and physical properties. These studies provide insights into the steric effects of tert-butyl groups and their impact on molecular behavior (Kazuta et al., 2002).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMJKYSNGKLNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate

CAS RN

1147109-42-9
Record name tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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